di(1H-pyrrol-2-yl)methanone
Description
Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are a cornerstone of medicinal chemistry, and among them, the pyrrole (B145914) ring is one of the most explored scaffolds. cdnsciencepub.com First isolated in 1857 from bone pyrolysis, the pyrrole nucleus is a fundamental structural unit in many vital natural products, such as heme, chlorophyll, vitamin B12, and various pigments. iust.ac.ir This prevalence in nature has inspired chemists to utilize pyrrole-based structures as a foundation for developing new synthetic compounds with desirable properties. cdnsciencepub.comscribd.com
In the realm of drug discovery, pyrrole and its derivatives are recognized as pharmacophores that can impart significant biological activity to a molecule. cdnsciencepub.comchemcess.com The pyrrole scaffold is present in numerous commercial drugs with a broad spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. cdnsciencepub.comchemcess.comacs.org The versatility of the pyrrole ring allows for various substitutions and the combination of different pharmacophores, leading to highly active and targeted compounds. acs.org Researchers continue to explore this scaffold to its fullest potential, designing novel molecules to combat a range of diseases. scribd.comacs.org Beyond pharmaceuticals, pyrrole derivatives are also crucial intermediates in industries such as agriculture, materials science, and dyes.
Di(1H-pyrrol-2-yl)methanone belongs to the broad class of dipyrrolyl compounds, which are characterized by the presence of two pyrrole rings linked together. The specific nature of the linker between the two rings defines the subclass and profoundly influences the compound's chemical properties and applications.
The most common and widely studied dipyrrolyl compounds are dipyrromethanes, where two pyrrole rings are connected by a single methylene (B1212753) (-CH2-) bridge. acs.orgmdpi.com These compounds are fundamental precursors in the synthesis of porphyrins and related macrocycles. mdpi.com
This compound, also known as di(2-pyrrolyl)ketone or a dipyrromethanone, is distinct in that its two pyrrole rings are linked at their α-positions by a carbonyl group (-C=O-). This ketone bridge alters the electronic properties and conformational flexibility of the molecule compared to a dipyrromethane. The electron-withdrawing nature of the carbonyl group affects the reactivity of the attached pyrrole rings. This structural class serves as a key intermediate for synthesizing a variety of heterocyclic and macrocyclic systems, including porphyrinoids and other complex ligands. researchgate.net Other related structures include dipyrromethenes, which feature a methine (=CH-) bridge and are also vital in the synthesis of chromophores like BODIPY dyes. mdpi.com
The synthesis of dipyrrolyl ketones like this compound is rooted in classical organic reactions developed for aromatic and heteroaromatic compounds. One of the foundational methods for acylating aromatic rings is the Friedel-Crafts acylation. chemcess.com A plausible early route to this compound involves the reaction of pyrrole with phosgene (B1210022) (COCl₂), a highly reactive di-acyl chloride. In this reaction, the phosgene acts as the electrophilic carbonyl source, reacting with two equivalents of the electron-rich pyrrole to form the diaryl ketone structure. stackexchange.com
Another historically significant approach involves the use of organometallic reagents. The acylation of the pyrrole Grignard reagent (pyrrol-2-ylmagnesium halide) has long been a method to introduce acyl groups onto the pyrrole ring. acs.orgacs.org Research published as early as 1971 detailed the mechanism for the formation of 1,2′-dipyrrolyl ketone through the reaction of a pyrrole Grignard reagent with an acylating agent like methyl 1-pyrrolecarboxylate. cdnsciencepub.comcdnsciencepub.com These studies confirmed that direct acylation occurs at the 2-position of the Grignard reagent. cdnsciencepub.com Early applications of these dipyrrolic ketones were primarily as intermediates in the synthesis of more elaborate chemical structures. Their ability to serve as building blocks for pigments and porphyrin-like molecules was of particular interest, a role that continues to drive research today. rsc.orgresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | bis(1H-pyrrol-2-yl)methanone |
| Synonyms | Di-1H-pyrrol-2-ylmethanone, Dipyrrol-2-yl ketone, 2,2'-Carbonylbis(1H-pyrrole) |
| CAS Number | 15770-21-5 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Solid |
| Melting Point | 160-161 °C |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15770-21-5 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
di(pyrrol-1-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H |
InChI Key |
AVDNGGJZZVTQNA-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)C2=CC=CN2 |
Canonical SMILES |
C1=CN(C=C1)C(=O)N2C=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of Di 1h Pyrrol 2 Yl Methanone
Classical Approaches to the Synthesis of Di(1H-pyrrol-2-yl)methanone
Traditional methods for the synthesis of this compound have historically relied on fundamental organic reactions, including condensation reactions with carbonyl precursors, Grignard reagent-mediated syntheses, and various multi-step sequences.
Condensation Reactions Utilizing Pyrrole (B145914) and Carbonyl Precursors
One of the most direct classical methods for the synthesis of this compound involves the condensation of pyrrole with a suitable carbonyl precursor. A common approach is the Friedel-Crafts acylation of pyrrole. This reaction typically employs a pyrrole-2-carbonyl derivative, such as pyrrole-2-carbonyl chloride, which then acylates a second equivalent of pyrrole, usually in the presence of a Lewis acid catalyst.
Another carbonyl precursor that can be utilized is phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). The reaction of pyrrole with triphosgene can lead to the formation of this compound, although careful control of stoichiometry and reaction conditions is necessary to avoid the formation of polymeric byproducts.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrrole | Pyrrole-2-carbonyl chloride | AlCl₃ | CS₂ | Reflux | Moderate | nsf.gov |
| Pyrrole | Triphosgene | Et₃N | Anhydrous THF | 0-5 | Moderate | beilstein-journals.org |
Grignard Reagent-Mediated Syntheses of Dipyrrolyl Ketones
The use of Grignard reagents provides a powerful tool for the formation of carbon-carbon bonds and has been applied to the synthesis of this compound. This methodology typically involves the preparation of a pyrrolyl Grignard reagent, such as 2-pyrrolylmagnesium bromide, by reacting pyrrole with a suitable Grignard reagent like ethylmagnesium bromide. The resulting pyrrolyl Grignard reagent is then reacted with a pyrrole-2-carbonyl derivative, for instance, methyl 1-pyrrolecarboxylate, to yield the desired dipyrrolyl ketone. Deuterium labeling experiments have shown that this reaction proceeds via direct acylation at the 2-position of the pyrrole Grignard reagent.
| Grignard Reagent | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
| Pyrrolylmagnesium bromide | Methyl 1-pyrrolecarboxylate | Diethyl ether/THF | Not specified | Not specified |
| 2-Pyrrolylmagnesium chloride | 2-Cyanopyrrole | THF | Reflux | Moderate |
Alternative Multi-Step Reaction Sequences for this compound Formation
In addition to direct condensation and Grignard reactions, multi-step synthetic sequences can be employed to construct this compound. These routes often involve the preparation of functionalized pyrrole precursors followed by a coupling reaction.
A representative multi-step synthesis could involve the following sequence:
Vilsmeier-Haack formylation of pyrrole: This reaction introduces a formyl group at the 2-position of the pyrrole ring to produce pyrrole-2-carboxaldehyde.
Oxidation of pyrrole-2-carboxaldehyde: The aldehyde is then oxidized to the corresponding carboxylic acid, pyrrole-2-carboxylic acid.
Conversion to an activated carbonyl species: The carboxylic acid is converted to a more reactive species, such as pyrrole-2-carbonyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.
Friedel-Crafts acylation: Finally, the pyrrole-2-carbonyl chloride is reacted with another equivalent of pyrrole in a Friedel-Crafts acylation reaction to yield this compound.
Modern and Sustainable Synthetic Strategies
In recent years, the development of more efficient and environmentally benign synthetic methods has become a major focus in organic chemistry. This has led to the emergence of catalytic and green chemistry approaches for the synthesis of this compound.
Catalytic Protocols for Enhanced Yield and Selectivity
Modern synthetic methods often employ catalysts to improve reaction efficiency, yield, and selectivity. Lewis acids, for example, are commonly used to catalyze the Friedel-Crafts acylation of pyrroles. Various Lewis acids, such as aluminum chloride, zinc chloride, and tin(IV) chloride, can be used to activate the carbonyl group of the acylating agent, facilitating the electrophilic attack on the electron-rich pyrrole ring. The choice of catalyst can influence the regioselectivity of the acylation.
| Pyrrole Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyrrole | Pyrrole-2-carbonyl chloride | Zn(OTf)₂·6H₂O | Not specified | Not specified | High | nsf.gov |
| 2-Indolylmethanol | Pyrrole | Lewis Acid | Dichloromethane | Not specified | up to 99% | researchgate.net |
Green Chemistry Approaches in Dipyrrolyl Ketone Preparation
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, this has led to the exploration of alternative reaction conditions and catalysts.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The synthesis of various pyrrole derivatives has been successfully achieved using microwave-assisted Paal-Knorr and Clauson-Kaas reactions. While a specific microwave-assisted synthesis for this compound is not extensively documented, the successful application of this technology to related compounds suggests its potential for this synthesis as well. nsf.govnih.gov
Solvent-free reactions and the use of solid acid catalysts are other key aspects of green synthesis. Performing reactions without a solvent reduces waste and simplifies purification. Solid acid catalysts, such as zeolites and sulfated zirconia, offer advantages over traditional homogeneous catalysts as they can be easily separated from the reaction mixture and potentially reused. lookchem.comresearchgate.net The condensation of anilines with bioderived furans to produce pyrroles has been demonstrated using solid acid H-form zeolite-Y catalyst, highlighting the potential of such catalysts in pyrrole synthesis. researchgate.net
| Reaction Type | Catalyst/Conditions | Solvent | Advantages |
| Paal-Knorr Condensation | Praseodymium(III) trifluoromethanesulfonate | Solvent-free | Easy, rapid, high-yielding |
| Clauson-Kaas Synthesis | K-10 montmorillonite | Microwave irradiation | Effective, solid acid catalyst |
| Condensation | SnCl₂·2H₂O | Solvent-free | Environmentally friendly, easy workup, excellent yield |
Microwave-Assisted Synthesis and Its Efficiency in Pyrrole Derivatization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the synthesis of pyrrole derivatives, including this compound and its analogs. pensoft.netrsc.org This method offers significant advantages over conventional heating methods, primarily due to the direct and uniform heating of the reaction mixture, which leads to a dramatic reduction in reaction times, increased product yields, and often, improved product purity. mdpi.comresearchgate.net
The core principle of microwave synthesis lies in the interaction of microwave radiation with polar molecules in the reaction mixture, causing rapid and efficient heating. mdpi.com This accelerated energy transfer can lead to reaction rate enhancements that are not achievable with conventional heating. For the derivatization of pyrroles, this translates to shorter reaction times, often from hours to minutes, and higher yields of the desired products. pensoft.net
Several studies have demonstrated the effectiveness of microwave irradiation in various reactions for synthesizing functionalized pyrroles. For instance, the Paal-Knorr condensation, a key method for pyrrole synthesis, has been shown to be significantly more efficient under microwave conditions. pensoft.net Similarly, other classical methods like the Clauson-Kaas and Barton-Zard syntheses have been adapted for microwave-assisted protocols, resulting in improved outcomes. pensoft.net
The benefits of microwave-assisted synthesis in pyrrole derivatization are summarized in the table below, comparing it with conventional heating methods.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours pensoft.netmdpi.com |
| Product Yield | Moderate to good | Often significantly higher mdpi.comresearchgate.net |
| Energy Consumption | High | Lower pensoft.net |
| Side Reactions | More prevalent | Reduced, leading to purer products mdpi.com |
| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or even solvent-free pensoft.netmdpi.com |
The efficiency of microwave-assisted synthesis makes it a highly attractive method for the rapid generation of libraries of pyrrole derivatives for various applications, including medicinal chemistry and materials science. pensoft.netnih.gov The ability to quickly synthesize and test a wide range of compounds is a significant advantage in drug discovery and development. rsc.org
Functionalization and Derivatization of the this compound Core
The this compound core structure is a versatile scaffold that can be readily functionalized at several positions, allowing for the synthesis of a diverse range of derivatives with tailored properties. The primary sites for modification are the pyrrole rings and the central carbonyl bridge.
Electrophilic Aromatic Substitution on Pyrrole Rings
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution reactions. pearson.com This reactivity is a cornerstone of the functionalization of this compound. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com
A particularly useful reaction for introducing a formyl group onto the pyrrole ring is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the electron-rich pyrrole ring. ijpcbs.comnrochemistry.com The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the pyrrole ring, followed by hydrolysis to yield the formylated product. wikipedia.orgjk-sci.com
The position of substitution on the pyrrole ring is influenced by both electronic and steric factors. Generally, substitution is favored at the C5 and C5' positions (the positions adjacent to the nitrogen atom and furthest from the carbonyl bridge) due to the electron-donating nature of the nitrogen atom. pearson.com
Modifications of the Carbonyl Bridge
The carbonyl bridge in this compound offers another key site for chemical modification. The carbonyl group can undergo a variety of reactions, including reduction and conversion to other functional groups.
One of the most common modifications is the reduction of the carbonyl group to a methylene (B1212753) bridge (-CH₂-), which converts the dipyrromethanone to a dipyrromethane. This transformation is crucial in the synthesis of porphyrins and other related macrocycles. Various reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions.
Furthermore, the carbonyl group can be a precursor for the introduction of other functionalities. For example, it can be converted to a thiocarbonyl group or an imine, expanding the structural diversity of the resulting derivatives.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is of significant interest, particularly in the context of natural product synthesis. For instance, derivatives of this core structure are key intermediates in the biosynthesis and total synthesis of prodigiosin (B1679158) and its analogs, which are a family of red-pigmented tripyrrole natural products with a range of biological activities. wikipedia.orgnih.govnih.gov
The synthesis of these derivatives often involves a convergent approach where functionalized pyrrole precursors are coupled to form the this compound scaffold. The biosynthesis of prodigiosin, for example, involves the enzymatic condensation of two different pyrrole units. nih.govresearchgate.net One of these units, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), is structurally related to this compound. nih.gov
The following table provides examples of substituted this compound derivatives and their relevance.
| Derivative | Key Substituents | Significance |
| 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) | Methoxy group, aldehyde group | Key precursor in the biosynthesis of prodigiosin. nih.govnih.gov |
| Various synthetic prodigiosin analogs | Alkyl, aryl, and other functional groups | Investigated for their potential therapeutic applications. researchgate.net |
The ability to synthesize a wide array of substituted this compound derivatives through a combination of de novo synthesis and post-synthetic functionalization makes this compound a valuable building block in organic and medicinal chemistry.
Chemical Reactivity and Reaction Mechanism Elucidation of Di 1h Pyrrol 2 Yl Methanone
Reactivity of the Carbonyl Group: Reduction and Oxidation Pathways
The carbonyl group in di(1H-pyrrol-2-yl)methanone is a primary site for nucleophilic attack and reduction reactions. The transformation of this ketone functionality into an alcohol or a methylene (B1212753) group is a key synthetic manipulation.
Reduction Pathways The reduction of the carbonyl group in pyrrolyl methanones has been achieved using various reducing agents. In a study on the related compound (2-nitrophenyl)(1H-pyrrol-2-yl)methanone, sodium borohydride (B1222165) was used to reduce the ketone to its corresponding alcohol. researchgate.net Similarly, reduction of the same compound with zinc and ammonium (B1175870) chloride also yielded the hydroxylamino alcohol, indicating the carbonyl group's susceptibility to reduction under these conditions. researchgate.net In some instances, the reduction of the carbonyl can occur as an unintended side reaction. For example, during the synthesis of (3,5-dichloro-2-methoxyphenyl)(1H-pyrrol-2-yl)methanone using a Grignard reagent, a product corresponding to the reduction of the carbonyl group to an alcohol was observed, particularly when using THF as a solvent at higher reflux temperatures. up.pt
A three-step synthesis involving the reduction of a halocarbyl carbonyl pyrrole (B145914) intermediate is also a viable pathway. google.com For instance, trifluoroacetylpyrrole can be reduced by sodium borohydride to produce a [2-(2-hydroxy-1,1,1-trifluoroethyl)pyrrole], demonstrating a successful carbonyl-to-hydroxyl group conversion. google.com
Table 1: Examples of Carbonyl Group Reduction in Pyrrolyl Methanone (B1245722) Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| (2-Nitrophenyl)(1H-pyrrol-2-yl)methanone | Sodium Borohydride | (2-Nitrophenyl)(1H-pyrrol-2-yl)methanol | researchgate.net |
| (2-Nitrophenyl)(1H-pyrrol-2-yl)methanone | Zinc, Ammonium Chloride | (2-Hydroxylaminophenyl)(1H-pyrrol-2-yl)methanol | researchgate.net |
Reactions at the Pyrrole Nitrogen Atoms
The nitrogen atoms in the pyrrole rings of this compound possess a lone pair of electrons that contributes to the aromatic system, but the N-H bond can still participate in various reactions. nih.gov These reactions typically involve deprotonation followed by substitution.
Alkylation at the nitrogen position is a common reaction for pyrroles. The synthesis of bis(2-(1-methyl-1H-pyrrol-2-yl)phenyl)methanone demonstrates that the pyrrole nitrogen can be readily methylated. acs.orgnih.gov In more complex systems, such as in the synthesis of pyrrole derivatives with potential anticancer activity, alkylation of a pyrrole nitrogen has been achieved using reagents like dimethyl sulfate (B86663) or by reductive amination. nih.gov These examples suggest that the N-H protons of this compound are acidic enough to be removed by a suitable base, allowing for subsequent reaction with an electrophile to form N-substituted derivatives.
Electrophilic and Nucleophilic Behavior of the Pyrrole Rings in this compound
The pyrrole heterocycle is electron-rich, which makes it highly reactive towards electrophiles. nih.gov However, the two electron-withdrawing carbonyl groups in this compound decrease the electron density of the rings, thus deactivating them towards electrophilic substitution compared to unsubstituted pyrrole.
Electrophilic Substitution Despite the deactivating effect of the carbonyl group, electrophilic substitution on the pyrrole rings is a significant aspect of the reactivity of acylated pyrroles. nih.gov Reactions such as halogenation, nitration, and acylation are possible. nih.govresearchgate.net For 2-acylpyrroles, electrophilic substitution is generally directed to the 4- and 5-positions. Studies on the regioselective bromination of various 2-acylpyrroles using tetrabutylammonium (B224687) tribromide show that the position of substitution is highly dependent on the nature of the acyl group and other substituents on the pyrrole ring. acs.org For this compound, electrophilic attack would be expected to occur preferentially at the 4- and 4'-positions, which are less deactivated by the carbonyl group. The Vilsmeier-Haack reaction (formylation) is another common electrophilic substitution used to introduce formyl groups onto pyrrole rings in related dipyrromethane structures. benthamopen.com
Nucleophilic Behavior The pyrrole ring can also act as a nucleophile. In the synthesis of spiro derivatives, the pyrrole ring of bis(2-(1-methyl-1H-pyrrol-2-yl)phenyl)methanone participates in a double intramolecular electrophilic aromatic substitution, highlighting its nucleophilic character. acs.orgnih.gov The insertion of a nucleophilic heterocycle like pyrrole allows such cyclization reactions to proceed under milder conditions (room temperature) compared to less nucleophilic phenyl rings. acs.org
Mechanistic Insights into this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Specific kinetic or thermodynamic studies on this compound are not widely available in the surveyed literature. However, general principles of pyrrole reactivity apply. Electrophilic substitution on pyrrole is a rapid process. uni-muenchen.de The presence of the two deactivating carbonyl groups in this compound would be expected to increase the activation energy for electrophilic attack compared to unsubstituted pyrrole, thus slowing the reaction rate.
Thermodynamically, the products of electrophilic substitution on the aromatic pyrrole rings are generally stable. In acid-catalyzed condensation reactions used to form related dipyrromethanes, the reaction mechanism involves the protonation of an aldehyde, enhancing its electrophilicity for subsequent attack by the pyrrole ring. The stability of the resulting carbocation intermediate influences the reaction's progress.
Several types of intermediates have been proposed or identified in reactions involving pyrrolyl methanone structures.
Sigma Complexes: In electrophilic aromatic substitution reactions, the attack of an electrophile on the pyrrole ring proceeds through a resonance-stabilized cationic intermediate, also known as a sigma complex or arenium ion.
Pyrrylmagnesium Halides: The synthesis of pyrrolyl methanones can involve the use of a Grignard reagent. The reaction of pyrrole with ethyl magnesium bromide yields a pyrrylmagnesium bromide intermediate, which then acts as a nucleophile. up.ptmdpi.com
Meisenheimer Adducts: In reactions of highly electron-deficient pyrrole systems, the formation of spirocyclic Meisenheimer adducts has been proposed as a key step in Truce-Smiles type rearrangements. researchgate.net
Aryl Isocyanates: In the synthesis of urea (B33335) derivatives from (2-aminophenyl)(1H-pyrrol-2-yl)methanone, the reaction with triphosgene (B27547) proceeds through aryl carbamoyl (B1232498) chloride and aryl isocyanate intermediates. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2-Nitrophenyl)(1H-pyrrol-2-yl)methanone |
| Sodium borohydride |
| Zinc |
| Ammonium chloride |
| (2-Nitrophenyl)(1H-pyrrol-2-yl)methanol |
| (2-Hydroxylaminophenyl)(1H-pyrrol-2-yl)methanol |
| (3,5-Dichloro-2-methoxyphenyl)(1H-pyrrol-2-yl)methanone |
| Tetrahydrofuran (THF) |
| Trifluoroacetylpyrrole |
| [2-(2-Hydroxy-1,1,1-trifluoroethyl)pyrrole] |
| Cobalt |
| Bis(2-(1-methyl-1H-pyrrol-2-yl)phenyl)methanone |
| Dimethyl sulfate |
| Tetrabutylammonium tribromide |
| Triphosgene |
| Ethyl magnesium bromide |
| Pyrrylmagnesium bromide |
| Aryl carbamoyl chloride |
Advanced Spectroscopic and Structural Characterization of Di 1h Pyrrol 2 Yl Methanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of di(1H-pyrrol-2-yl)methanone in the solution state. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.
The ¹H NMR spectrum provides the initial confirmation of the pyrrole (B145914) ring protons. For pyrrole-containing compounds, the N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding with the solvent. The protons on the pyrrole rings (H3, H4, and H5) are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. Their specific shifts and coupling patterns are dictated by the electron-withdrawing effect of the central carbonyl group.
The ¹³C NMR spectrum is crucial for confirming the carbon framework. The carbonyl carbon (C=O) is the most deshielded, typically appearing in the range of 180-195 ppm. The carbons of the two pyrrole rings will have distinct signals, with the C2 carbons (attached to the carbonyl) being the most downfield of the ring carbons due to the direct electron-withdrawing effect.
While specific experimental data for the parent this compound is not widely published in peer-reviewed literature, data from closely related derivatives, such as (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone, illustrate the typical chemical shift ranges.
Table 1: Representative ¹H and ¹³C NMR Data for a Pyrrolyl Methanone (B1245722) Derivative Data for (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 8.40 (br, 1H) | - |
| Pyrrole H | 5.65 (t, J = 3.1 Hz, 1H) | 86.6 (d, J = 9.5 Hz), 116.5 (d, J = 3.0 Hz) |
| Aryl H | 7.72 (d, J = 8.5 Hz, 2H), 7.42 (d, J = 8.5 Hz, 2H) | 128.3, 128.4, 130.3, 136.6, 139.2, 145.4 (d, J=255.8 Hz) |
| C=O | - | 189.3 (d, J = 3.7 Hz) |
This interactive table presents data for a substituted derivative to illustrate typical NMR values for this class of compounds.
To definitively assign the proton and carbon signals and to understand the molecule's conformation, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons on the pyrrole rings (e.g., H3-H4-H5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the pyrrole ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for establishing long-range (2-3 bond) correlations. Crucially, it would show correlations from the pyrrole protons (especially H3 and H5) to the carbonyl carbon, confirming the connection of both rings to the central ketone. It can also provide insights into the preferred rotational conformation of the pyrrole rings relative to the carbonyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in the molecule. The IR and Raman spectra of this compound are expected to be dominated by several key vibrational modes.
N-H Stretch: A prominent, often broad, absorption band is expected in the region of 3100-3400 cm⁻¹ in the IR spectrum, corresponding to the N-H stretching vibration of the pyrrole rings. Its broadness is indicative of intermolecular hydrogen bonding in the solid state.
C=O Stretch: A strong, sharp absorption band between 1610-1650 cm⁻¹ is the most characteristic feature, corresponding to the stretching vibration of the ketone carbonyl group. Its exact frequency can indicate the degree of conjugation with the pyrrole rings.
C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ are typical for the C-H stretching of the pyrrole rings.
Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponds to the C=C and C-N stretching vibrations within the aromatic pyrrole rings.
Spectroscopic data for derivatives like (5-fluoro-2-methyl-1H-pyrrol-3-yl)(p-tolyl)methanone show a strong C=O stretch at 1629 cm⁻¹ and an N-H stretch at 3251 cm⁻¹, consistent with these expectations rsc.org.
Table 2: Typical IR Absorption Frequencies for Pyrrolyl Methanones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3100 - 3400 | Medium-Strong, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C=O (Ketone) | Stretch | 1610 - 1650 | Strong |
This interactive table summarizes the expected vibrational frequencies based on data from related compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pathways upon ionization, which helps to confirm the structure. The compound has a monoisotopic mass of approximately 160.06 Da.
In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the determination of the molecular formula (C₉H₈N₂O). Predicted m/z values for common adducts are shown in the table below.
Table 3: Predicted m/z Values for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₉N₂O]⁺ | 161.07094 |
| [M+Na]⁺ | [C₉H₈N₂ONa]⁺ | 183.05288 |
| [M+K]⁺ | [C₉H₈N₂OK]⁺ | 199.02682 |
This interactive table shows theoretical mass-to-charge ratios for common ions of the target compound. uni.lu
Under electron ionization (EI), the molecular ion (M⁺• at m/z = 160) would be observed. The primary fragmentation pathway would likely involve the cleavage of the bond between a pyrrole ring and the carbonyl group. This would lead to the formation of a pyrrolylcarbonyl cation ([C₅H₄NO]⁺, m/z = 94) and a pyrrolyl radical, or a pyrrolyl cation ([C₄H₄N]⁺, m/z = 66) through the loss of carbon monoxide from the pyrrolylcarbonyl fragment.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent this compound is not currently available in the public domain, analysis of closely related structures, such as (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, provides significant insight into the expected solid-state conformation and packing. nih.gov
In the solid state, the arrangement of molecules is governed by non-covalent interactions. For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding. The N-H group of the pyrrole ring is a classic hydrogen bond donor, while the oxygen atom of the carbonyl group is an excellent hydrogen bond acceptor.
Crystal structures of analogous compounds, like (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, show that molecules form centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.gov This is a very common and stable motif for molecules containing both N-H donor and carbonyl acceptor sites. It is highly probable that this compound would adopt a similar hydrogen-bonded network, potentially forming chains or sheets throughout the crystal lattice. Other potential interactions include weaker C-H···O contacts and π-π stacking between the electron-rich pyrrole rings of adjacent molecules.
Table 4: Representative Crystallographic Data for a Related Pyrrolyl Methanone Data for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8957 (2) |
| b (Å) | 10.7053 (5) |
| c (Å) | 11.1421 (6) |
| α (°) | 99.167 (4) |
| β (°) | 95.951 (4) |
| γ (°) | 98.699 (4) |
This interactive table presents crystallographic data for a closely related derivative to illustrate the type of structural information obtained from X-ray analysis.
Conformational Preferences in the Solid State
While a definitive crystal structure for the parent this compound is not extensively documented in the cited literature, analysis of its close derivatives provides a strong basis for predicting its solid-state conformation. X-ray diffraction studies on related 2-acylpyrroles consistently reveal specific structural motifs and preferences dictated by both intramolecular and intermolecular forces.
The solid-state structure of di-heteroaryl ketones is often non-planar, a trend driven by the need to minimize steric repulsion around the central carbonyl bridge. For instance, the crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, an analog where one pyrrole ring is replaced by a fluorophenyl group, demonstrates that the two rings are not coplanar, exhibiting a significant dihedral angle of 49.16° between them nih.gov. Similarly, in 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, where a methylene (B1212753) group links the pyrrole rings, the two rings are twisted by a dihedral angle of 69.07 (16)° nih.govresearchgate.net. These findings strongly suggest that this compound also adopts a twisted, non-planar conformation in the crystalline state to alleviate steric strain between the two pyrrole moieties.
A predominant feature in the crystal packing of 2-acylpyrroles containing an N-H group is the formation of intermolecular hydrogen bonds. Studies on various pyrrol-2-yl ketones show that molecules typically form centrosymmetric dimers in the crystal lattice through N-H···O=C hydrogen bonds nih.govmdpi.com. This recurring R²₂(10) motif, a robust hydrogen-bonding pattern, is a critical factor in stabilizing the crystal packing mdpi.com. It is therefore highly probable that this compound molecules would also arrange into such hydrogen-bonded pairs in the solid state. The orientation of the carbonyl group relative to the pyrrole ring (s-cis vs. s-trans) is another key conformational aspect, with intermolecular hydrogen bonding playing a major role in stabilizing a particular conformer in the crystal mdpi.comrsc.org.
| Compound | Key Conformational Feature | Value | Intermolecular Interactions |
|---|---|---|---|
| (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone | Dihedral Angle (Pyrrole-Benzene) | 49.16 (6)° | N—H···O Hydrogen Bonds (Dimers) |
| 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | Dihedral Angle (Pyrrole-Pyrrole) | 69.07 (16)° | N—H···π Interactions |
| Pyrrol-2-yl chloromethyl ketones | Conformational Motif | s-cis / s-trans | N—H···O Hydrogen Bonds (Dimers) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound are governed by the chromophore resulting from the conjugation of the two pyrrole rings with the central carbonyl group. This extended π-electron system gives rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy. The primary transitions expected for this molecule are π → π* and n → π* wikipedia.org.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically observed in compounds with conjugated systems, such as aromatic rings and double bonds youtube.com. For this compound, these transitions are expected to be intense (high molar absorptivity) and occur at relatively short wavelengths in the UV region. The conjugation between the carbonyl group and the two electron-rich pyrrole rings would likely shift the absorption maximum (λmax) to longer wavelengths compared to isolated pyrrole nist.gov. For example, a related Schiff base, N,N-bis(1H-pyrrole-2yl)methylene naphthalene-2,3-diamine, exhibits multiple absorption peaks, including strong absorptions at 225 nm and 287 nm, which are characteristic of π → π* transitions within its conjugated system researchgate.net.
The carbonyl group also possesses non-bonding electrons (n-electrons) on the oxygen atom. The excitation of one of these electrons to a π* antibonding orbital results in an n → π* transition wikipedia.orglibretexts.org. These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths than π → π* transitions youtube.comlibretexts.org. The n → π* transition in this compound would likely be observed as a low-intensity shoulder or a distinct band in the near-UV region.
The polarity of the solvent can influence the energy of these transitions, leading to solvatochromic shifts. Typically, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent (e.g., through hydrogen bonding), which increases the energy gap for the transition libretexts.orguobabylon.edu.iq. Conversely, π → π* transitions often experience a bathochromic (red) shift in polar solvents. Experimental data for (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone shows a λmax around 301-303 nm, attributed to a π → π* transition, which displays a slight red shift upon increasing solvent polarity physchemres.org.
| Compound / Class | Observed λmax (nm) | Solvent | Attributed Transition |
|---|---|---|---|
| N,N-bis(1H-pyrrole-2yl)methylene naphthalene-2,3-diamine | 225, 287, 350 | Ethanol (B145695) | π → π |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | 301 | DCM | π → π |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | 303 | DMSO | π → π |
| Ketones (general) | Longer λ, low intensity | Varies | n → π |
Theoretical and Computational Investigations of Di 1h Pyrrol 2 Yl Methanone
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of di(1H-pyrrol-2-yl)methanone and its derivatives. These computational methods provide detailed insights into the molecule's geometry, orbital energies, and charge distributions, which are fundamental to understanding its reactivity and spectroscopic properties.
DFT calculations, often using functionals like B3LYP combined with various basis sets (e.g., 6-31G* or 6-311++G**), have been used to optimize the molecular geometry of related pyrrole-containing compounds. These studies reveal that the planarity and dihedral angles between the pyrrole (B145914) rings and adjacent functional groups are key determinants of the electronic properties. For instance, in (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, the dihedral angle between the pyrrole and benzene (B151609) rings is calculated to be 49.16 (6)°. nih.gov Similarly, in 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted with a dihedral angle of 69.07 (16)°. nih.gov These conformational features significantly influence the extent of π-conjugation across the molecule.
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate bonding in terms of localized electron-pair bonding units. For pyrrole derivatives, NBO analysis reveals significant delocalization energies associated with interactions between the filled (donor) Lewis-type NBOs and the empty (acceptor) non-Lewis NBOs. longdom.org These interactions, particularly those involving the lone pairs of nitrogen and oxygen atoms and the π-orbitals of the pyrrole rings, are crucial for the molecule's stability and electronic structure. longdom.org
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species.
The HOMO represents the ability of a molecule to donate electrons, thus relating to its nucleophilicity and basicity. youtube.com Conversely, the LUMO indicates the ability of a molecule to accept electrons, corresponding to its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. researchgate.net
For pyrrole-based compounds, the distribution of the HOMO and LUMO is often spread across the π-conjugated system. Theoretical studies on related molecules show that substitutions on the pyrrole ring can significantly alter the energies and localizations of these frontier orbitals. This modulation of the HOMO and LUMO levels is a key strategy in designing molecules with specific electronic and optical properties.
| Property | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |
Charge Distribution and Aromaticity Indices
The distribution of electron density within this compound is a critical factor governing its reactivity and intermolecular interactions. Computational methods provide various means to quantify this distribution, including the calculation of atomic charges and molecular electrostatic potentials (MEPs).
MEP analysis visually represents the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In related pyrrole ketones, the oxygen atom of the carbonyl group typically exhibits a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom attached to the pyrrole nitrogen often shows a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. longdom.org
Atomic charges can be calculated using various schemes, such as Mulliken population analysis or NBO analysis. These calculations quantify the partial charge on each atom, providing a more detailed picture of the charge distribution. For instance, in fluoromethylated-pyrrol derivatives, the fluorine and oxygen atoms carry significant negative charges, while the pyrrole NH proton is a strong donor site. longdom.org
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and material properties. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the transition states that connect them.
For molecules with rotatable bonds, such as the bonds connecting the pyrrole rings to the central carbonyl group, multiple conformers can exist. Computational methods, such as relaxed PES scans, can be performed by systematically rotating these dihedral angles and calculating the energy at each step. This allows for the identification of the most stable conformations and the energy barriers to rotation.
In a study of 1-(5-(difluoromethyl)-1H-pyrrol-2-yl) ethanone, three stable conformers were identified, with the most stable one having a specific orientation of the functional groups. longdom.org The energy differences between these conformers were found to be small, suggesting that multiple conformations could be present at room temperature. longdom.org The relative energies of these conformers are influenced by a combination of steric and electronic effects, including intramolecular hydrogen bonding and dipole-dipole interactions.
Computational Prediction of Spectroscopic Parameters
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, including their vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. These calculations help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how they are influenced by the molecular structure.
The prediction of NMR chemical shifts is another important application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. longdom.org These calculated shifts, when compared with experimental data, can aid in the structural elucidation of the molecule and its conformers.
Vibrational frequencies can be calculated at the DFT level of theory, which, after appropriate scaling, can be used to assign the bands observed in experimental infrared and Raman spectra. longdom.org This detailed assignment allows for a deeper understanding of the vibrational modes of the molecule and how they are affected by its structure and environment.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor, over time.
MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects. For a molecule like this compound, MD simulations could be used to study its solvation in different solvents, providing information on the structure of the solvent shells around the molecule and the strength of solute-solvent interactions.
In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its protein target. plos.org By simulating the protein-ligand complex, one can assess the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. plos.org For example, MD simulations have been used to study the stability of novel indeno[1,2-b]pyrrol-4(1H)-one derivatives in the binding pocket of the SARS-CoV-2 main protease. plos.org
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and activation energies. rsc.orgescholarship.orggrnjournal.us These studies can elucidate reaction pathways, explain observed product distributions, and guide the design of new synthetic routes.
For the synthesis of this compound and related compounds, computational studies can be used to explore the mechanisms of the key bond-forming reactions. For example, in the synthesis of N-acyl pyrroles, DFT calculations could be used to model the acylation of pyrrole, identifying the transition state for the reaction and determining the activation energy. rsc.org
Furthermore, computational studies can be used to investigate the reactivity of this compound in various chemical transformations. By modeling the reaction of the molecule with different reagents, it is possible to predict the most likely reaction products and to understand the factors that control the regioselectivity and stereoselectivity of the reaction. These insights are crucial for the rational design of new reactions and the optimization of existing synthetic methods.
Coordination Chemistry and Ligand Properties of Di 1h Pyrrol 2 Yl Methanone
Di(1H-pyrrol-2-yl)methanone as a Ligand Scaffold for Metal Complexation
This compound possesses several key features that make it a promising candidate as a ligand for metal complexation. The two pyrrole (B145914) rings provide nitrogen donor atoms, which are known to form stable coordinate bonds with a wide range of metal ions. The central carbonyl group introduces an oxygen donor atom, allowing for multiple potential binding modes. The relative orientation of the pyrrole rings and the carbonyl bridge can be flexible, suggesting that the ligand could adopt various conformations to accommodate the geometric preferences of different metal centers.
The coordination chemistry of related dipyrromethane and dipyrrin (B1230570) ligands has been extensively studied. Dipyrromethanes, which consist of two pyrrole rings linked by a methylene (B1212753) bridge, are fundamental building blocks for porphyrins and related macrocycles. Their oxidized counterparts, dipyrromethenes or dipyrrins, are potent chelating ligands that form stable, often colorful, complexes with numerous metal ions. These dipyrrinato complexes have found applications in areas such as catalysis, sensing, and photodynamic therapy iipseries.orgepfl.chnih.gov.
The presence of the ketone linker in this compound distinguishes it from the more common dipyrromethanes and dipyrrins. The carbonyl group can influence the electronic properties of the pyrrole rings and introduces an additional coordination site. The coordination of the carbonyl oxygen to a metal center is a well-established motif in coordination chemistry wikipedia.org. The interplay between the nitrogen and oxygen donor atoms in this compound could lead to the formation of complexes with unique structural and electronic properties.
Synthesis and Characterization of Metal Complexes
While specific reports on the synthesis and characterization of metal complexes with this compound as the primary ligand are scarce in the literature, the general procedures for forming complexes with pyrrole-based ligands can be extrapolated. Typically, the synthesis would involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry would be crucial in determining the final product.
The characterization of such complexes would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to probe the coordination environment of the ligand. Changes in the chemical shifts of the pyrrole and carbonyl protons and carbons upon coordination would provide evidence of metal-ligand binding.
Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) in the IR spectrum would be a key diagnostic tool. A shift in this frequency upon complexation would indicate the involvement of the carbonyl oxygen in coordination to the metal center.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would provide information about the electronic transitions within the molecule, which are often sensitive to the coordination environment of the metal ion.
A study on a related cobalt complex, [(PPMdpa)CoCl₂], where PPMdpa is a more complex ligand incorporating a substituted this compound moiety, utilized X-ray crystallography and various spectroscopic methods for its characterization. This work provides a framework for how new complexes of this compound could be synthesized and analyzed.
Binding Modes and Stoichiometry in Coordination Compounds
Based on the structure of this compound, several binding modes can be envisioned. The ligand could act as a bidentate chelating ligand, coordinating to a single metal center through the two pyrrole nitrogen atoms or through one nitrogen and the carbonyl oxygen. The flexibility of the ligand might also allow it to bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The stoichiometry of the resulting complexes would depend on the coordination number and preferred geometry of the metal ion, as well as the reaction conditions. Mononuclear complexes with a metal-to-ligand ratio of 1:1, 1:2, or even 1:3 could be possible.
The extensive research on dipyrrinato ligands offers valuable insights into potential binding modes. Dipyrrinato ligands typically act as bidentate, monoanionic ligands, forming a six-membered chelate ring with the metal ion acs.org. While this compound is a neutral ligand, the geometric constraints imposed by the carbonyl bridge might favor a similar bidentate N,N-coordination. However, the possibility of N,O-chelation or bridging behavior remains a key area for future investigation.
Table 1: Potential Binding Modes of this compound
| Binding Mode | Description | Potential Complex Type |
| Bidentate (N,N') | The two pyrrole nitrogen atoms coordinate to a single metal center. | Mononuclear Chelate |
| Bidentate (N,O) | One pyrrole nitrogen and the carbonyl oxygen coordinate to a single metal center. | Mononuclear Chelate |
| Monodentate (N) | Only one of the pyrrole nitrogen atoms coordinates to the metal center. | Mononuclear or Polynuclear |
| Monodentate (O) | The carbonyl oxygen atom coordinates to the metal center. | Mononuclear or Polynuclear |
| Bridging | The ligand coordinates to two different metal centers. | Dinuclear or Polynuclear |
Applications of this compound Metal Complexes in Catalysis
Metal complexes containing pyrrole-based ligands have shown significant promise in various catalytic applications. The electronic properties and steric environment of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.
In homogeneous catalysis, the metal complex and the reactants are in the same phase. Metal complexes of dipyrrinato and other pyrrole-containing ligands have been explored as catalysts for a range of organic transformations, including C-H activation/amination, polymerization, and oxidation reactions nih.govresearchgate.net.
A notable example is a cobalt complex incorporating a functionalized this compound ligand, which acts as a pre-catalyst for the light-driven oxidation of water. This suggests that metal complexes of this compound could have potential applications in artificial photosynthesis and other redox catalysis. The presence of both nitrogen and oxygen donor sites in the ligand could play a crucial role in stabilizing different oxidation states of the metal center during the catalytic cycle.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a homogeneous catalyst onto a solid support, which facilitates catalyst separation and recycling. This compound could be functionalized and grafted onto solid supports such as silica, polymers, or metal-organic frameworks (MOFs) to create novel heterogeneous catalysts mdpi.comphyschem.cz.
The pyrrole moieties could serve as anchoring points for immobilization, while the metal complex formed with the this compound unit would act as the active catalytic site. Such materials could find applications in a variety of industrial processes where robust and recyclable catalysts are required.
Exploration of Redox Properties in Metallo-Organic Frameworks (MOFs) or Coordination Polymers
Metallo-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The modular nature of MOFs allows for the design of materials with tailored properties for applications in gas storage, separation, sensing, and catalysis umn.edu.
The incorporation of redox-active ligands into MOFs can impart interesting electronic and electrochemical properties to the resulting materials nih.gov. Nitrogen-rich linkers are particularly attractive for constructing redox-active MOFs sigmaaldrich.comillinois.edunih.gov. This compound, with its two pyrrole nitrogen atoms, could serve as a building block for such MOFs.
While there are no specific reports on MOFs constructed from this compound, the general principles of MOF design suggest its potential. The ligand could be functionalized with additional coordinating groups, such as carboxylates, to facilitate the formation of robust, porous frameworks. The redox properties of the resulting MOFs would be influenced by both the metal centers and the this compound linkers. Such materials could be investigated for their potential use in electrochemical sensing, electrocatalysis, or as components in electronic devices.
Supramolecular Chemistry and Self Assembly Based on Di 1h Pyrrol 2 Yl Methanone
Hydrogen Bonding Interactions and Self-Assembly Motifs
The molecular structure of di(1H-pyrrol-2-yl)methanone inherently contains the necessary functionalities for the formation of robust hydrogen bonds. The N-H groups of the pyrrole (B145914) rings act as hydrogen bond donors, while the oxygen atom of the carbonyl group serves as a hydrogen bond acceptor. This arrangement facilitates the formation of predictable and stable self-assembly motifs.
In the solid state, related molecules such as (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone have been shown to form inversion dimers through pairs of N-H···O hydrogen bonds nih.gov. This dimeric motif is a common feature in the crystal structures of pyrrole-2-yl ketone derivatives mdpi.com. Spectroscopic and theoretical studies on similar compounds, like pyrrol-2-yl chloromethyl ketones, have revealed that they consistently form R(10) motifs, which involve two equivalent N-H···O hydrogen bonds, creating a stable ten-membered ring structure within the dimer mdpi.com. It is highly probable that this compound also adopts similar dimeric structures in the solid state and in non-polar solvents.
Beyond simple dimerization, the bifunctional nature of this compound, possessing two N-H donor sites, allows for the potential formation of more extended one-dimensional chains or tapes. In these arrangements, each molecule would be linked to two neighbors through N-H···O hydrogen bonds, creating a linear supramolecular polymer. The specific self-assembly motif adopted is often dependent on factors such as the solvent, temperature, and the presence of other interacting species.
| Potential Hydrogen Bonding Motif | Description | Key Interactions |
| Inversion Dimer | Two molecules associate through a pair of hydrogen bonds to form a centrosymmetric dimer. | N-H···O |
| Linear Chain | Molecules assemble in a head-to-tail fashion to form a one-dimensional polymer. | N-H···O |
| Sheet Structures | Linear chains or dimers further interact through weaker C-H···O or π-π stacking interactions to form two-dimensional arrays. | N-H···O, C-H···O, π-π stacking |
Anion and Cation Recognition Properties
The electron-deficient nature of the pyrrole N-H protons makes them effective hydrogen bond donors for the recognition of anionic species. This property has been extensively utilized in the design of synthetic anion receptors nih.gov. The this compound framework is well-suited for anion binding, as the two N-H groups can converge to create a binding pocket for an anion, with the carbonyl group potentially participating in the coordination or influencing the electronic properties of the binding site.
While dipyrromethanes themselves have been shown to be less effective anion receptors in certain solvents, their incorporation into more complex structures like calix chemicalbook.compyrroles leads to a significant enhancement in anion binding affinity nih.gov. The geometry of this compound, with its ketone linker, pre-organizes the two pyrrole N-H groups in a way that can be conducive to anion chelation. The binding affinity and selectivity for different anions (e.g., fluoride, chloride, bromide) would be dependent on the size and geometry of the anion, as well as the solvent environment.
The interaction with cations is less commonly explored for simple pyrrole derivatives. However, the carbonyl oxygen atom of this compound possesses lone pairs of electrons and can act as a Lewis base to coordinate with cations. This interaction would likely be weaker than the anion binding via the N-H groups but could be significant with hard metal cations or in the presence of strong Lewis acids.
| Guest Species | Potential Binding Site | Primary Interaction | Potential Application |
| Anions (e.g., F⁻, Cl⁻, Br⁻) | Convergent N-H groups | Hydrogen Bonding | Anion Sensing, Anion Transport |
| Cations (e.g., Li⁺, Na⁺) | Carbonyl Oxygen | Ion-Dipole Interaction | Cation Sensing, Phase Transfer Catalysis |
Formation of Macrocyclic and Polymeric Structures
The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocycles and polymers. By reacting the pyrrole N-H groups or the carbon positions of the pyrrole rings with suitable linkers, a variety of complex architectures can be constructed.
The synthesis of pyrrole-containing macrocycles is an active area of research, with applications in areas such as ion transport and molecular recognition nih.govacs.org. This compound could serve as a key component in such macrocycles, providing a rigid and functionalized segment. The macrocyclization step can be challenging due to the potential instability of the pyrrole ring under certain reaction conditions nih.govacs.org.
In the realm of polymer chemistry, this compound can be incorporated into polymer backbones to impart specific properties. For instance, polymers containing the diketopyrrolopyrrole (DPP) moiety, which shares structural similarities with this compound, are known for their excellent electronic and optical properties and are used in organic electronics acs.org. The inclusion of the this compound unit into a polymer chain could lead to materials with interesting hydrogen-bonding capabilities, potentially influencing their morphology and properties in the solid state.
Applications in Molecular Sensing (Chemosensors, Optical Sensors)
The ability of the this compound core to interact with anions and cations makes it a promising candidate for the development of molecular sensors. A chemosensor is a molecule that signals the presence of a specific analyte through a measurable change, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
The binding of an anion to the N-H groups of this compound can lead to a change in the electronic structure of the molecule. This can manifest as a shift in the UV-Vis absorption spectrum or a change in the fluorescence emission. For example, related pyrrole-based systems have been shown to act as effective sensors for nitrite (B80452) ions in aqueous solutions, with detection limits in the parts-per-million range mdpi.com.
Similarly, the interaction with cations at the carbonyl group could also be transduced into an optical or electrochemical signal. Furthermore, the hydrogen-bonding capabilities of this compound could be exploited for the development of pH sensors. The deprotonation of the pyrrole N-H groups at high pH would significantly alter the electronic properties of the molecule, leading to a measurable response. This principle has been demonstrated in fluorescent pH indicators based on 1,4-diketopyrrolo-[3,4-c]pyrroles rsc.org.
| Sensor Type | Target Analyte | Sensing Mechanism | Potential Signal |
| Anion Chemosensor | Anions (e.g., F⁻, CN⁻, AcO⁻) | Hydrogen bonding to N-H groups | Color change, Fluorescence quenching/enhancement |
| Cation Chemosensor | Metal Cations | Coordination to carbonyl oxygen | Shift in absorption/emission wavelength |
| pH Sensor | H⁺ / OH⁻ | Deprotonation of N-H groups | Change in fluorescence intensity or color |
Advanced Materials Science Applications of Di 1h Pyrrol 2 Yl Methanone Derivatives
Precursors for Porphyrin and Porphyrinoid Synthesis
Dipyrromethanes are crucial intermediates in the synthesis of porphyrins and porphyrinoids, a class of macrocyclic compounds with significant applications in various scientific and technological fields. The condensation of dipyrromethanes with aldehydes is a common and effective method for creating meso-substituted porphyrins. mdpi.com This approach allows for the synthesis of asymmetrically substituted porphyrins with an ABAB substitution pattern, which are of interest as potential phototherapeutic agents. mdpi.com
The synthesis of these porphyrins typically involves an acid-catalyzed condensation of a meso-substituted dipyrromethane with a benzaldehyde (B42025) derivative, followed by oxidation. mdpi.com While this method provides a more direct route to trans-substituted porphyrins, it can sometimes result in a mixture of porphyrin products, necessitating complex purification procedures. mdpi.comacs.org To circumvent these challenges, strategies have been developed to achieve scramble-free synthesis of unhindered trans-A2B2-mesoaryl porphyrins through the use of removable blocking substituents on the dipyrromethane precursors. acs.org
Dipyrromethanes are not only precursors to porphyrins but also to a broader class of compounds known as porphyrinoids. These include contracted and expanded porphyrin analogues, which have been synthesized using dipyrroethanes and dipyrroethenes derived from dipyrromethanes. nih.gov The versatility of dipyrromethanes as precursors has been instrumental in the development of novel porphyrin-based materials with tailored properties. researchgate.netnih.gov
| Precursor | Reaction Type | Product | Reference |
| meso-(substituted)dipyrromethane and benzaldehyde derivative | Acid-catalyzed condensation | ABAB-porphyrins | mdpi.com |
| Bromophenyl dipyrromethane and 4-methoxybenzaldehyde | TFA catalyzed condensation | trans-A2B2-mesoaryl porphyrins | acs.org |
| 1,9-diformyldipyrromethanes and pyrrole (B145914) | Copper triflate-mediated condensation | meso-pyrrole-substituted corroles | beilstein-journals.org |
| Dipyrromethane and arylaldehyde | Condensation | meso-free porphyrin | researchgate.net |
Application in Conductive Polymers and Organic Semiconductors
The inherent electronic properties of the pyrrole ring make di(1H-pyrrol-2-yl)methanone and its derivatives attractive building blocks for the synthesis of conductive polymers and organic semiconductors. digitellinc.com The delocalized π-electron system within the pyrrole structure can be extended through polymerization, leading to materials with significant electrical conductivity. azom.com These materials are extensively studied for their remarkable electronic properties, including low energy optical transitions, low ionization potential, and high electron affinity. azom.com
For instance, polymers derived from 2,5-di(2-thienyl)-1H-pyrrole have been synthesized and their spectroelectrochemical properties investigated, revealing distinct neutral, polaron, and bipolaron states, which are characteristic of conductive polymers. azom.com The band gap energies of these polymers can be tuned, making them suitable for use as electron transporting materials in various electronic devices. azom.com
Furthermore, diketopyrrolopyrrole (DPP) derivatives, which can be synthesized from pyrrole-based precursors, are a prominent class of organic semiconductors. nih.govresearchgate.net These materials exhibit p-channel characteristics with notable carrier mobility and high current on/off ratios in organic thin-film transistors (OTFTs). nih.govmdpi.comfrontiersin.org The solution-processability of many DPP derivatives makes them particularly suitable for large-area and flexible electronics. nih.govresearchgate.net
| Polymer/Semiconductor Class | Key Properties | Potential Applications |
| Poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives | Tunable band gap, distinct redox states | Electron transporting materials |
| Diketopyrrolopyrrole (DPP) derivatives | p-channel characteristics, high carrier mobility | Organic thin-film transistors (OTFTs) |
Role in Organic Electronic Devices and Light-Emitting Diodes
The unique photophysical and electronic properties of compounds derived from this compound have led to their incorporation into various organic electronic devices, including organic light-emitting diodes (OLEDs). researchgate.net Boron-dipyrromethene (BODIPY) dyes, which are synthesized from dipyrromethene precursors, are a notable class of fluorescent materials used in OLEDs. rsc.orgudayton.edu These dyes exhibit sharp fluorescence peaks, high quantum yields, and excellent thermal and photochemical stability. udayton.edu
The integration of BODIPY dyes into polymer matrices has enabled the development of a wide range of applications, from biological imaging to organic electronic devices. rsc.org The optoelectronic properties of these materials can be tailored through chemical modifications, making them versatile components for light-emitting layers in OLEDs. rsc.org
In addition to BODIPY dyes, other pyrrole-based derivatives have been investigated for their potential in OLEDs. For example, pyrene-benzimidazole derivatives have been designed and synthesized as novel blue emitters for OLEDs. nih.gov These materials are engineered to reduce intermolecular aggregation in the solid state, leading to efficient and pure blue electroluminescence. nih.gov The development of such materials is crucial for advancing the performance and color purity of OLED displays. semanticscholar.orgmdpi.com
| Device Type | Material Class | Function |
| Organic Light-Emitting Diodes (OLEDs) | Boron-dipyrromethene (BODIPY) dyes | Emissive layer |
| Organic Light-Emitting Diodes (OLEDs) | Pyrene-benzimidazole derivatives | Blue emitters |
Dye Synthesis and Pigment Development
This compound and its oxidized form, dipyrromethene, are fundamental precursors for the synthesis of a wide variety of dyes and pigments. tcichemicals.com The most prominent class of dyes derived from this core structure is the boron-dipyrromethene (BODIPY) family. iipseries.org These dyes are known for their strong absorption, high fluorescence quantum yields, and exceptional stability. iipseries.org
The synthesis of BODIPY dyes typically involves the reaction of a dipyrromethane with an aldehyde or acyl chloride, followed by complexation with a boron source, often boron trifluoride etherate. iupac.orgrsc.org The resulting dyes exhibit intense and sharp fluorescence, making them valuable as fluorescent labels, laser dyes, and components in electronic materials. tcichemicals.comiipseries.org The optical properties of BODIPY dyes can be readily tuned by modifying the substituents on the dipyrromethene core, allowing for the creation of a broad palette of colors. tcichemicals.com
Beyond BODIPY dyes, dipyrromethenes can also be used to synthesize other types of pigments. For instance, they can be complexed with various transition metals to form colored complexes. tcichemicals.com The versatility of the dipyrromethene scaffold allows for the development of pigments with tailored properties for a range of applications, from traditional coloring agents to functional materials in advanced technologies. nih.govsemanticscholar.org
| Dye/Pigment Class | Precursor | Key Properties |
| Boron-dipyrromethene (BODIPY) dyes | Dipyrromethane | High fluorescence quantum yield, sharp emission spectra, photostability |
| Transition metal dipyrromethene complexes | Dipyrromethene | Varied colors depending on the metal ion |
Biological and Mechanistic Studies of Di 1h Pyrrol 2 Yl Methanone Excluding Clinical Data
In Vitro Biological Activity Screening
Antimicrobial Efficacy Against Specific Strains
While data on the unsubstituted di(1H-pyrrol-2-yl)methanone is limited, studies on its structural analogues, particularly halogenated derivatives, have shown significant antimicrobial potential. The pyrrole (B145914) moiety is a key component in many natural antibiotics, such as pyrrolnitrin and pyoluteorin eurekaselect.com.
Research into synthetic analogues has focused on enhancing this inherent activity. A notable example is the study of bromo-derivatives of (2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone, a closely related analogue. These compounds demonstrated remarkable antibacterial activity against Staphylococcus aureus. The potency was directly correlated with the number of bromine atoms on the structure. The pentabromo-analog, (3,5-dibromo-2-hydroxy-phenyl)-(3,4,5-tribromo-1H-pyrrol-2-yl)methanone, was found to be exceptionally potent against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values significantly lower than the aminoglycoside antibiotic amikacin nih.gov. This suggests that the pyrrole-methanone scaffold is a promising template for developing potent antibacterial agents, particularly against Gram-positive bacteria nih.govnih.gov.
Other pyrrole derivatives have also been synthesized and tested against various microbial strains. For instance, certain 3,5-dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide derivatives have shown activity against E. coli and S. aureus, as well as antifungal activity against A. niger and C. albicans researchgate.net. The acidity of the pyrrole N-H group, often enhanced by electronegative substituents, appears to be important for microbiological activity, likely by facilitating stronger binding to the target site nih.gov.
| Compound | Microorganism | MIC (μM) | Reference |
|---|---|---|---|
| (3,5-dibromo-2-hydroxyphenyl)(3,4-dibromo-1H-pyrrol-2-yl)methanone | S. aureus ATCC 25923 | 0.099 | nih.gov |
| (3,5-dibromo-2-hydroxy-phenyl)-(3,4,5-tribromo-1H-pyrrol-2-yl)methanone | S. aureus ATCC 25923 | 0.017 | nih.gov |
Anticancer Potential in Cell Line Models
The pyrrole scaffold is a common feature in various anticancer agents nih.govnih.gov. Derivatives of pyrrol-2-yl methanone (B1245722) have been investigated for their ability to inhibit the proliferation of cancer cells. Studies on specific derivatives demonstrated cytotoxic effects against human cancer cell lines nih.gov. For example, certain pyrrol-2-yl ethanone derivatives have been shown to inhibit the proliferation of HepG2 (human liver cancer) cells nih.gov.
More complex derivatives, such as 3-aroyl-1-arylpyrroles (ARAPs), have shown potent, nanomolar-level inhibition of various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) nih.gov. One highly active compound, (1-(3-aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone, inhibited MCF-7 cell growth with an IC50 of 15 nM nih.gov. Other pyrrole-containing compounds have been shown to induce cell cycle arrest, often in the G2/M or S-phase, and trigger apoptosis in cancer cells nih.govnih.govnih.gov. While these compounds are structurally more complex than this compound, their activity highlights the general potential of the aroyl-pyrrole pharmacophore in cancer research.
| Compound Class/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrrol-2-yl ethanone derivatives | HepG2 | Inhibited Proliferation | nih.gov |
| (1-(3-aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | MCF-7 | 15 nM | nih.gov |
| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116 | Strong anti-proliferative activity | nih.gov |
Anti-inflammatory and Antioxidant Properties
The pyrrole ring is present in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, which act by inhibiting cyclooxygenase (COX) enzymes mdpi.com. This has spurred research into new pyrrole derivatives as potential anti-inflammatory agents nih.govsemanticscholar.org. Studies have shown that some pyrrole derivatives can inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells nih.gov.
In addition to anti-inflammatory effects, pyrrole derivatives have demonstrated significant antioxidant activity researchgate.netresearchgate.netnih.gov. The N-H group of the pyrrole ring is believed to play a crucial role by donating a hydrogen atom to scavenge free radicals researchgate.net. The antioxidant potential of various pyrrole-based compounds has been confirmed using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests researchgate.netnih.gov. For instance, certain pyrrole-based hydrazide-hydrazones have shown promising radical scavenging properties and protective effects in cellular models of oxidative stress researchgate.net.
Molecular Mechanism of Action (In Vitro/In Silico)
Enzyme Inhibition Studies and Target Identification
A primary mechanism for the biological activity of pyrrole-methanone derivatives is the inhibition of key cellular enzymes.
Lactate Dehydrogenase A (LDH-A): This enzyme is a crucial metabolic target in cancer cells, which often rely on glycolysis for energy production. Certain pyrrol-2-yl methanone and ethanone derivatives have been identified as inhibitors of LDH-A. The inhibition of LDH-A disrupts the highly active glycolysis pathway in cancer cells, contributing to their anticancer effects nih.govnih.gov.
Tubulin: A significant number of anticancer pyrrole derivatives, particularly 3-aroyl-1-arylpyrroles, function as potent inhibitors of tubulin polymerization nih.govnih.govacs.org. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis nih.govnih.govmdpi.com.
Cyclooxygenase (COX): The anti-inflammatory properties of many pyrrole compounds are attributed to the inhibition of COX-1 and COX-2 enzymes mdpi.comnih.gov. Molecular docking studies on various pyrrole derivatives, such as 1H-pyrrole-2,5-diones, have elucidated their binding modes within the active sites of COX isozymes, often showing selectivity for the inducible COX-2 enzyme over the constitutive COX-1 nih.govnih.gov.
| Enzyme Target | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| Lactate Dehydrogenase A (LDH-A) | Pyrrol-2-yl methanone/ethanone derivatives | Inhibition of enzyme activity | nih.gov |
| Tubulin | 3-Aroyl-1-arylpyrroles | Inhibition of polymerization | nih.govnih.gov |
| Cyclooxygenase (COX) | 1H-Pyrrole-2,5-diones | Selective COX-2 inhibition | nih.gov |
Interaction with Biomolecules (e.g., DNA, Proteins)
The interaction of pyrrole-methanone derivatives with essential biomolecules is fundamental to their mechanism of action. Spectroscopic analyses, such as fluorescence and circular dichroism (CD), have been used to study these interactions.
Studies on LDH-A inhibitors from the pyrrol-2-yl ethanone class showed that these compounds bind to the enzyme, causing a change in its secondary structure. This conformational change is directly linked to the loss of enzymatic activity nih.gov. Similarly, the binding of pyrrole derivatives to tubulin at the colchicine site physically obstructs the assembly of α- and β-tubulin heterodimers into microtubules nih.govnih.gov.
Molecular docking simulations provide further insight into these interactions at an atomic level. In silico studies have visualized how pyrrole derivatives fit into the active sites of enzymes like COX-2 and LDH-A, identifying key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex nih.govnih.govmdpi.com. For example, docking studies of pyrrole-2,5-dione derivatives in the COX-2 active site revealed strong binding interactions that support the experimentally observed biological data nih.gov.
Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle Regulation)
Prodigiosin (B1679158) and its analogs have been demonstrated to modulate several key cellular pathways, leading to the induction of apoptosis and regulation of the cell cycle in various cancer cell lines. These compounds are effective proapoptotic agents, often showing selectivity for cancer cells with little to no toxicity towards normal cell lines. nih.gov
The induction of apoptosis by prodigiosin analogs is a well-documented phenomenon. For instance, some derivatives have been shown to trigger cell death and morphological changes indicative of apoptosis in gastric cancer cells. nih.gov Furthermore, certain pyrrole-containing compounds can induce apoptosis through mechanisms that may involve DNA damage. One study on 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, which share the core pyrrole ring, found that a potent derivative induced apoptosis in HCT116 cancer cells, partly dependent on p53 activation. nih.gov Another pyrrole analog, a pyrrolyldihydropyrazino[1,2-a]indoletrione derivative, was also found to induce cellular apoptosis in colorectal cancer cells. nih.govmdpi.com
In addition to apoptosis, prodigiosin and related compounds can influence cell cycle progression. A number of studies have reported that these molecules can cause cell cycle arrest at different phases. For example, a dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in human cancer cells. researchgate.net Similarly, a 5-hydoxy-1H-pyrrol-2-(5H)-one derivative was found to induce S-phase cell cycle arrest in multiple cancer cell lines. nih.gov The pyrrolyldihydropyrazino[1,2-a]indoletrione analog mentioned earlier also arrested the cell cycle of colorectal cancer cells at the G2/M phase. nih.govmdpi.com
The table below summarizes the observed effects of some this compound analogs on cellular pathways:
| Compound Family/Derivative | Cell Line(s) | Observed Effect |
| Prodigiosin | Gastric cancer | Induction of apoptosis nih.gov |
| 5-hydoxy-1H-pyrrol-2-(5H)-one derivative | HCT116 | S-phase cell cycle arrest, p53-dependent apoptosis nih.gov |
| Pyrrolyldihydropyrazino[1,2-a]indoletrione analog | Colorectal cancer | G2/M phase cell cycle arrest, induction of apoptosis nih.govmdpi.com |
| Dispiropiperazine derivative | Human cancer cells | G2/M phase cell cycle arrest researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Targets
The biological activity of prodigiosin and its analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the pyrrole rings influence their therapeutic potential.
SAR studies have revealed that modifications to the pyrrole rings can significantly impact the biological potency of these compounds. For example, in a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, it was found that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole were important for their inhibitory potencies against metallo-β-lactamases. nih.govnih.gov Coupling of the lead compound with acyl chlorides and anhydrides led to the discovery of N-acylamide derivatives with enhanced inhibitory activity. nih.gov
Another study on indoloprodigiosins, which are analogs of prodigiosin, demonstrated that the condensation of the C-10 methoxybipyrrole precursor of prodigiosin with indoles and a related pyrrole derivative yielded novel compounds that inhibit cancer cell proliferation at concentrations ranging from 50 nM to 50 µM. nih.gov This highlights the importance of the substituents on the pyrrole rings in determining the antiproliferative activity.
The synthesis of various prodigiosin analogs through chemoenzymatic approaches has further underscored the role of substituents. By feeding synthetic analogs of the normal precursor to engineered bacterial strains, it has been shown that the prodigiosin synthesizing enzyme, PigC, has a relaxed substrate specificity, allowing for the creation of a diverse range of analogs with potentially different biological activities. nih.govrsc.org
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. For prodigiosin and its analogs, pharmacophore models can help in the design of new derivatives with improved potency and selectivity. While specific pharmacophore models for this compound were not found, the general principles from related pyrrole-containing compounds can be inferred. The pyrrole ring itself is considered a prominent heterocyclic scaffold in many bioactive molecules. researchgate.net The arrangement of hydrogen bond donors and acceptors, as well as hydrophobic features, arising from the pyrrole rings and their substituents are key components of the pharmacophore for their biological targets.
Computational Biology and Molecular Docking
Computational methods, including molecular docking and ADMET prediction, are valuable tools in the study of this compound and its analogs. These techniques provide insights into how these molecules interact with biological targets and predict their pharmacokinetic properties.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This technique has been applied to various pyrrole derivatives to understand their mechanism of action.
For instance, molecular docking studies of 1-methyl-1H-pyrrole-2,5-dione derivatives against COX-1 and COX-2 isozymes revealed that a particularly potent compound had stronger binding interactions with COX-2, which supported the experimental biological data. nih.gov In another study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were subjected to molecular docking against dihydrofolate reductase and enoyl ACP reductase, with the results showing favorable binding interactions. researchgate.net
For a novel 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione ligand, molecular docking showed hydrophobic interactions with the active site of the anaplastic lymphoma kinase target protein. mdpi.com The web server PRODIGY-LIG is a tool that can be used for the prediction of binding affinity in protein-small ligand complexes. nih.govresearchgate.netbohrium.com
The following table presents a summary of molecular docking studies on some pyrrole derivatives:
| Pyrrole Derivative | Protein Target | Key Findings |
| 1-methyl-1H-pyrrole-2,5-dione derivative | COX-1 and COX-2 | Stronger binding interaction with COX-2 nih.gov |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide | Dihydrofolate reductase and enoyl ACP reductase | Favorable binding interactions researchgate.net |
| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Anaplastic lymphoma kinase | Hydrophobic interactions at the active site mdpi.com |
In silico ADMET prediction is a computational approach to assess the pharmacokinetic and toxicological properties of a compound. researchgate.net For prodigiosin, ADMET prediction studies have been conducted to evaluate its drug-likeness. researchgate.net These predictions can help in the early stages of drug discovery to identify potential liabilities of a compound.
For a series of novel indeno[1,2-b]pyrrol-4(1H)-one derivatives, in silico ADMET and drug-likeness studies were performed. The pharmacokinetic and drug-like properties of the synthesized derivatives indicated their potential as promising candidates for further development. nih.gov Similarly, for a novel 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, ADMET analysis was used to predict its toxicity. mdpi.com
The table below provides examples of ADMET predictions for some pyrrole derivatives:
| Compound | Predicted Property |
| Prodigiosin | General ADMET profile researchgate.net |
| Indeno[1,2-b]pyrrol-4(1H)-one derivatives | Favorable pharmacokinetic and drug-like properties nih.gov |
| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Toxicity prediction mdpi.com |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes to di(1H-pyrrol-2-yl)methanone and its derivatives is a cornerstone for future research. While traditional methods often rely on the acylation of pyrrole (B145914), there is a growing need for more innovative and sustainable approaches. One promising, though general, one-pot synthetic procedure for a related compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, utilizes acetophenone (B1666503) and trimethylacetaldehyde (B18807) in the presence of tosylmethyl isocyanide (TosMIC) and a mild base, lithium hydroxide (B78521) monohydrate. This economical method has demonstrated good yields in the synthesis of pyrrole derivatives researchgate.net. Future explorations could adapt and refine such multicomponent reactions for the specific synthesis of this compound, potentially offering higher yields and greater functional group tolerance.
Further research should focus on methodologies that offer precise control over substitution patterns on the pyrrole rings, enabling the synthesis of a diverse library of derivatives for structure-activity relationship studies. The exploration of flow chemistry and microwave-assisted synthesis could also lead to more rapid, scalable, and environmentally friendly production methods researchgate.net.
Development of Advanced Catalytic Systems
Catalysis plays a pivotal role in modern organic synthesis, and the development of advanced catalytic systems for the synthesis of this compound is a key area of interest. While various catalysts have been employed for the synthesis of pyrrole derivatives in general, including zirconocene (B1252598) dichloride in ethanol (B145695) and hybrid catalyzing systems like photocatalysis and nanocatalysts, their specific application to this compound remains largely unexplored researchgate.netresearchgate.net.
Future research should focus on the design and application of highly efficient and selective catalysts, such as those based on transition metals or organocatalysts, for the direct synthesis of this compound. For instance, silver-catalyzed cascade reactions have shown promise in the regioselective synthesis of multisubstituted pyrroles from enaminones and carbenes, a strategy that could potentially be adapted for the target molecule researchgate.net. The development of reusable and heterogeneous catalysts would also contribute to more sustainable and cost-effective synthetic processes.
Integration of this compound into Complex Supramolecular Architectures
The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex supramolecular architectures. The presence of two pyrrole rings and a central carbonyl group offers multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking.
A study on the closely related dipyrrolyldiketone (B14134854) Cu(II) complexes has demonstrated their ability to form planar geometries and assemble into stacked structures in the solid state nih.gov. This suggests that this compound could also be utilized as a ligand for the formation of coordination complexes and metal-organic frameworks with interesting photophysical and catalytic properties. Future research in this area could involve the systematic investigation of the self-assembly behavior of this compound and its derivatives, as well as their ability to act as receptors for anions and other guest molecules.
Design of Next-Generation Functional Materials
The potential of this compound as a component in next-generation functional materials is an exciting and largely untapped area of research. Its electron-rich pyrrole rings and conjugated system suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A related area of interest is the development of conducting polymer-based electrochemical biosensors. For example, a novel ferrocene-functionalized conducting polymer incorporating a 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline unit has been synthesized and used as an immobilization matrix for glucose oxidase in an amperometric biosensor nih.gov. This highlights the potential for incorporating this compound into similar polymer backbones to create new sensory materials. Future work should focus on the synthesis and characterization of polymers and other materials incorporating the this compound core and evaluating their performance in various devices.
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
While various pyrrole derivatives have shown a wide range of biological activities, a detailed understanding of the molecular mechanisms of action of this compound is still in its infancy. The pyrrole ring is a common motif in many natural products and pharmaceuticals with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities researchgate.netresearchgate.net.
For instance, a series of pyrrole analogues of combretastatin (B1194345) A-4 have been synthesized and shown to possess anti-proliferative activity against human cancer cell lines, with one 2,3-diaryl-1H-pyrrole exhibiting potent activity nih.gov. Furthermore, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors and have demonstrated the ability to inhibit the growth of cancer cells nih.gov.
Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives. This would involve comprehensive screening against a panel of biological targets, followed by in-depth mechanistic studies to identify the specific molecular pathways and interactions responsible for any observed effects. Techniques such as molecular docking and in vitro assays will be crucial in this endeavor.
Sustainable and Economically Viable Production Methods
The development of sustainable and economically viable production methods for this compound is essential for its potential large-scale applications. Current synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents.
Q & A
Q. Intermediate Research Focus
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities at <0.1% .
- Spectroscopy : ¹H/¹³C NMR (δ 6.3–7.2 ppm for pyrrole protons) and FT-IR (C=O stretch ~1630 cm⁻¹) confirm structural integrity .
- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) assess degradation; lyophilization improves shelf life .
How do solvent effects and substituent electronic properties influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Solvent polarity : DMF or THF stabilizes intermediates in Suzuki-Miyaura couplings, improving yields by 20–30% .
- Substituent effects : Electron-donating groups (e.g., -OCH₃) activate the pyrrole ring for electrophilic substitution, while electron-withdrawing groups (e.g., -CN) favor nucleophilic attacks .
Kinetic studies (e.g., pseudo-first-order rate constants) and Hammett plots quantify substituent impacts .
What mechanistic insights explain contradictions in catalytic performance between computational predictions and experimental results?
Advanced Research Focus
Discrepancies arise from:
- Solvent interactions : DFT often neglects solvation effects, overestimating ligand-binding energies .
- Steric hindrance : Bulky substituents (e.g., biphenyl groups) limit substrate access to metal centers .
Hybrid QM/MM simulations and operando spectroscopy (e.g., IR under reaction conditions) bridge theory-experiment gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
